
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-chlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-chlorobenzamide” is a chemical compound with the molecular formula C17H22N2O2 . It has a molecular weight of 286.37 g/mol .
Molecular Structure Analysis
The compound has a complex structure that includes a quinoline ring, an acetyl group, and a benzamide group . The InChI string for this compound isInChI=1S/C17H22N2O2/c1-12(20)19-10-4-7-14-11-15(8-9-16(14)19)18-17(21)13-5-2-3-6-13/h8-9,11,13H,2-7,10H2,1H3,(H,18,21) . Physical And Chemical Properties Analysis
This compound has several computed properties, including a XLogP3-AA value of 2.4, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound’s topological polar surface area is 49.4 Ų , and it has two rotatable bonds .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Compounds related to quinoline, such as those derived from hydroxyquinoline, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown significant inhibition of bacterial and fungal growth, indicating their potential as antimicrobial agents. For instance, the synthesis process involves several steps, including treatment with ethyl chloroacetate, hydrazine hydrate, and various aldehydes, leading to compounds with notable antibacterial and antifungal activities (Ahmed et al., 2006).
Anti-Inflammatory and Analgesic Properties
Quinoline derivatives have been investigated for their anti-inflammatory and analgesic activities. A study focused on the synthesis and pharmacological assessment of novel quinoline derivatives bearing azetidinones scaffolds as anti-inflammatory and analgesic agents. These derivatives showed significant anti-inflammatory and less ulcerogenic activity compared to conventional NSAIDs, highlighting their therapeutic potential (Gupta & Mishra, 2016).
Anti-Tuberculosis Activity
2-acetyl and 2-benzoyl quinoxaline 1,4-di-N-oxide derivatives, a category of compounds related to quinoline, have been synthesized and evaluated for their antituberculosis activity. These compounds exhibited potent in vitro activity against Mycobacterium tuberculosis, including drug-susceptible and drug-resistant strains, with minimum inhibitory concentration values as low as 0.05 μM. This indicates their potential as candidates for future development in tuberculosis treatment (Pissinate et al., 2016).
Pharmacological Properties in Alzheimer's Disease Model
A study on 7-chloro-4-(phenylselanyl) quinoline (a compound with a structural relation to quinoline) explored its effect on memory impairment and anxiety in an Alzheimer's disease model. The compound showed protective effects against learning and memory impairment and anxiety, implicating anticholinesterase and antioxidant actions in its pharmacological effects (Pinz et al., 2018).
Eigenschaften
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-12(22)21-10-2-3-14-11-16(8-9-17(14)21)20-18(23)13-4-6-15(19)7-5-13/h4-9,11H,2-3,10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDDTPDVBOEYJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


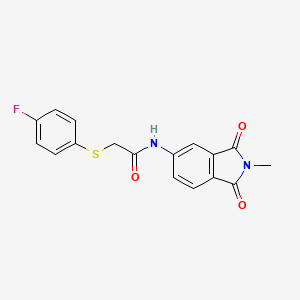
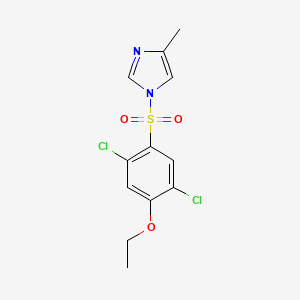
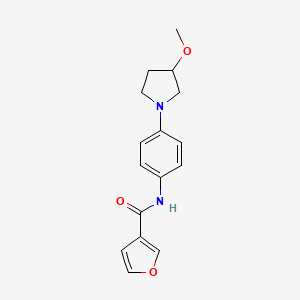
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(3,5-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2565217.png)
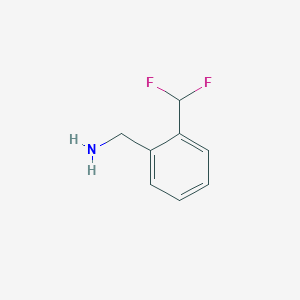


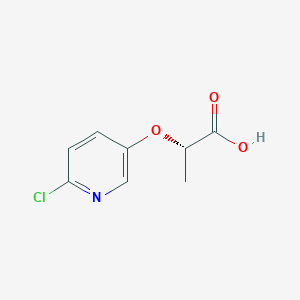
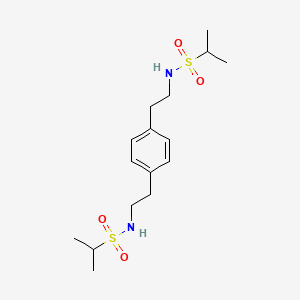
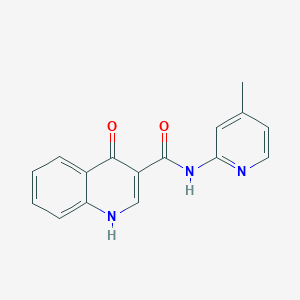

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2565232.png)